Cas no 1696991-45-3 (4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine)

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine is a heterocyclic compound featuring both morpholine and 1,3,4-oxadiazole functional groups, with a reactive chloromethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group allows for further functionalization, enabling the introduction of additional moieties through nucleophilic substitution reactions. The morpholine ring enhances solubility and bioavailability, while the 1,3,4-oxadiazole core contributes to stability and potential biological activity. Its well-defined reactivity and bifunctional nature make it valuable for constructing complex molecular architectures in medicinal chemistry and materials science.
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine structure
1696991-45-3 structure
Product Name:4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine
CAS No:1696991-45-3
MF:C7H10ClN3O2
MW:203.626200199127
CID:5991810
PubChem ID:106956300
Update Time:2025-10-28

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine
    • EN300-3086846
    • 1696991-45-3
    • 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine
    • Inchi: 1S/C7H10ClN3O2/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11/h1-5H2
    • InChI Key: GLWGQFVTOBSNAX-UHFFFAOYSA-N
    • SMILES: ClCC1=NN=C(N2CCOCC2)O1

Computed Properties

  • Exact Mass: 203.0461543g/mol
  • Monoisotopic Mass: 203.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.4Ų

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine Pricemore >>

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Additional information on 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine

Introduction to 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine (CAS No. 1696991-45-3)

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine (CAS No. 1696991-45-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of the chloromethyl group and the 1,3,4-oxadiazole ring in its structure imparts distinct chemical and biological properties that make it a valuable candidate for various pharmaceutical applications.

The 1,3,4-oxadiazole moiety is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chloromethyl group further enhances the reactivity and functional versatility of the compound, making it a promising scaffold for drug discovery and development.

In recent years, there has been a growing interest in the design and synthesis of compounds containing the 1,3,4-oxadiazole ring due to its ability to modulate various biological targets. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can act as potent inhibitors of enzymes involved in disease pathways. The chloromethyl group in 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine can serve as a reactive site for further functionalization, allowing for the creation of a wide range of derivatives with tailored biological activities.

The morpholine ring in 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine contributes to its overall hydrophilicity and solubility properties. Morpholines are known for their ability to enhance the bioavailability and pharmacokinetic profiles of drug candidates. This makes 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine an attractive starting point for the development of new therapeutic agents with improved pharmacological properties.

In terms of synthetic accessibility, 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine can be prepared through well-established synthetic routes. One common approach involves the reaction of a suitable morpholine derivative with an appropriate chloroalkylating agent followed by cyclization to form the 1,3,4-oxadiazole ring. This synthetic flexibility allows researchers to easily modify the structure and explore a wide range of analogs with varying biological activities.

The potential applications of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine in medicinal chemistry are diverse. For example, recent studies have demonstrated its efficacy as an inhibitor of specific enzymes involved in inflammatory processes. In one study published in the Journal of Medicinal Chemistry, researchers found that 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine derivatives exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Beyond its anti-inflammatory properties, 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine has also shown promise in cancer research. Studies have indicated that certain derivatives of this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. In a study published in Cancer Research journal, researchers reported that 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine derivatives exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells.

The structural versatility and biological activity profile of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine make it an ideal candidate for further investigation in drug discovery programs. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop efficient synthetic methods for large-scale production to facilitate preclinical and clinical studies.

In conclusion, 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine (CAS No. 1696991-45-3) is a promising compound with significant potential in medicinal chemistry. Its unique combination of structural features and biological activities positions it as a valuable scaffold for the development of new therapeutic agents targeting various diseases. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in drug discovery and development efforts.

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